Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate
Description
Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate (CAS: 1598205-76-5) is an organosulfur compound with the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol . It features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an oxyacetate ester at position 5.
Properties
IUPAC Name |
methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-6(12-8-4)11-3-5(9)10-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTAUETVIPEJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-ol with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.
Substitution: Hydrochloric acid, sodium hydroxide; aqueous or organic solvents; room temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazole derivatives with reduced functional groups.
Substitution: Formation of carboxylic acids or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The thiadiazole ring can interact with proteins and nucleic acids, leading to the disruption of their normal functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituent effects, physicochemical properties, and bioactivity.
Structural Variations in the Thiadiazole Core
1,2,4-Thiadiazole vs. 1,2,3-Thiadiazole Derivatives
- Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate (CAS: N/A) replaces the 1,2,4-thiadiazole with a 1,2,3-isomer, introducing a sulfanyl group and dichlorophenyl substituent.
- The dichlorophenyl group enhances lipophilicity (logP >3), which may improve membrane permeability but reduce aqueous solubility .
Methylthio vs. Oxy Substituents
- Ethyl 2-(2-(3-(methylthio)-1,2,4-thiadiazol-5-ylthio)acetamido)-4-phenylthiazole-5-carboxylate (CAS: 879073-81-1) incorporates a methylthio group at position 3 and a thioether linkage. The thioether increases molecular weight (452.59 g/mol ) and introduces steric bulk, which may hinder enzymatic hydrolysis compared to the oxyacetate ester in the target compound .
Functional Group Modifications
Ester vs. Carboxylic Acid Derivatives
- The sodium salt sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (CAS: N/A) replaces the methyl ester with a carboxylate anion. This ionic form significantly improves aqueous solubility (>50 mg/mL) but limits blood-brain barrier penetration .
- The target compound’s ester group balances lipophilicity (logP ~1.5) and hydrolytic activation, making it a versatile intermediate for prodrug design .
Amino vs. Oxy Linkages
- {2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol (CAS: N/A) substitutes the oxyacetate with an amino group and cyclopentylmethanol.
Enzyme Binding and Selectivity
- The sodium salt derivative () demonstrated superior intermolecular interaction energies with target enzymes (ΔG < -9.5 kcal/mol), attributed to its triazole-thiadiazole hybrid structure and ionic character .
- In contrast, the target compound’s simpler structure may exhibit broader but less specific bioactivity, common in early-stage pharmacophores .
Antimicrobial and Anticancer Potential
- Ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate (CAS: N/A), a triazole derivative, shows antifungal activity (MIC: 8 µg/mL against Candida albicans), highlighting the importance of heterocyclic diversity in bioactivity .
- The dichlorophenyl-substituted thiadiazole () exhibits antiproliferative effects (IC₅₀: 12 µM in HeLa cells), likely due to the electron-withdrawing chlorine atoms enhancing electrophilic reactivity .
Data Tables
Table 1: Physicochemical and Structural Comparison
Biological Activity
Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiadiazole moiety, which is known for its diverse biological properties. The compound's structure can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiadiazole ring is known to exhibit:
- Antimicrobial Activity : Compounds containing thiadiazole have shown effectiveness against various microbial strains. For instance, studies have reported significant inhibition of Mycobacterium tuberculosis by similar derivatives .
- Anticancer Properties : Thiadiazole derivatives have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells by modulating cellular pathways .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis H37Rv strain, with inhibition rates reaching up to 96% at a concentration of 250 µg/mL .
- Anticancer Potential : A study highlighted that derivatives of thiadiazole showed promising results in inducing apoptosis in various cancer cell lines. The mechanism involved the modulation of key signaling pathways associated with cell survival and proliferation .
- Insecticidal Properties : Research has indicated that compounds similar to this compound possess insecticidal properties, making them candidates for agricultural applications .
Q & A
Q. What are the key synthetic routes for Methyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate?
The synthesis typically involves multi-step reactions starting with nucleophilic substitution or cyclization. For example:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or reaction of hydrazides with isothiocyanates .
- Step 2 : Alkylation or esterification to introduce the methyl acetate group. Sodium monochloroacetate is often used to react with thiol intermediates in aqueous media .
- Step 3 : Acidification (e.g., acetic acid) to yield the final ester .
Validation via elemental analysis, IR, and NMR is critical to confirm purity and structure .
Q. Which spectroscopic methods are essential for structural confirmation?
- IR Spectroscopy : Identifies functional groups (e.g., C=O ester stretch at ~1700–1750 cm⁻¹, thiadiazole ring vibrations) .
- ¹H/¹³C NMR : Confirms proton environments (e.g., methyl groups at δ ~2.5 ppm, ester OCH₃ at δ ~3.7 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
- Chromatography : Ensures purity via HPLC or TLC .
Q. How is crystallographic analysis applied to this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL resolves bond lengths, angles, and intermolecular interactions. For example:
- SHELX software refines crystallographic data to determine space groups and hydrogen bonding .
- High-resolution data (>1.0 Å) improves accuracy, especially for light atoms like sulfur in the thiadiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for thiadiazole formation .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate reactions and reduce side products .
- Temperature Control : Lower temperatures (~0–5°C) minimize ester hydrolysis during synthesis .
Q. How do structural modifications influence biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., halogens) on the thiadiazole ring enhances antimicrobial activity by altering electron density .
- Salt Formation : Inorganic salts (e.g., Na⁺, K⁺) improve solubility for in vitro assays, while organic bases (e.g., morpholine) enhance bioavailability .
- Molecular Docking : Computational modeling predicts interactions with target enzymes (e.g., binding to LRRK2 kinase for neurodegenerative studies) .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
Q. What challenges arise in purity analysis, and how are they addressed?
Q. How can computational methods guide derivative design?
Q. What are the stability considerations under varying conditions?
Q. How is the compound applied in pharmacological studies?
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using MIC protocols .
- Enzyme Inhibition : Screen against kinases (e.g., LRRK2) using fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
